2,4-Dithiouridine

概要

説明

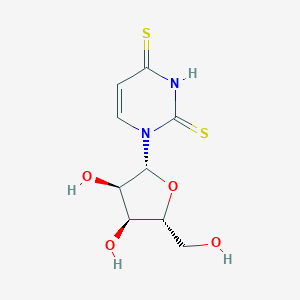

2,4-Dithiouridine is a modified nucleoside derived from uridine, where the oxygen atoms at positions 2 and 4 of the uracil ring are replaced by sulfur atoms.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dithiouridine typically involves the modification of uridine. One common method starts with the acetylation of the hydroxyl groups of uridine, followed by the transformation of the 4-oxo group into a 4-thio group using Lawesson’s reagent. The final step involves deacetylation with ammonia in methanol to yield the free this compound nucleoside .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale chemical synthesis using the aforementioned synthetic routes. The process is optimized for yield and purity, ensuring the compound meets the required standards for research and application.

化学反応の分析

Types of Reactions: 2,4-Dithiouridine undergoes various chemical reactions, including:

Oxidation: The sulfur atoms can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to yield different thiol derivatives.

Substitution: The sulfur atoms can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Nucleophiles such as amines or thiols are used under mild to moderate conditions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .

科学的研究の応用

RNA Modification and Analysis

Metabolic Labeling of RNA:

2,4-Dithiouridine can be utilized for metabolic labeling in RNA studies. Similar to its analogs like 4-thiouridine (4sU), it can be incorporated into newly synthesized RNA strands. This incorporation allows researchers to track RNA synthesis and degradation dynamics effectively. The sulfur atom in 2,4-DU enhances its reactivity, making it a valuable tool for studying RNA interactions and modifications .

Cross-Linking Studies:

The ability of this compound to form covalent bonds with proteins makes it suitable for cross-linking studies. This application is crucial for elucidating RNA-protein interactions and understanding the functional roles of various RNA species within the cell . The compound's reactivity can be exploited to label specific RNA molecules selectively, facilitating the study of their biological roles.

Biochemical Tools

Labeling and Detection Systems:

The development of sensitive detection systems utilizing this compound can enhance the analysis of RNA modifications. For instance, biotinylated derivatives of 2,4-DU could be employed in pulldown assays to enrich for specific RNA species from complex mixtures . This application is particularly useful in high-throughput sequencing technologies where precise quantification and characterization of RNA modifications are required.

Chemical Derivatization:

The ability to chemically modify this compound opens avenues for creating novel derivatives that can serve specific functions in biochemical assays. These derivatives can be designed to carry fluorescent tags or other reactive groups that facilitate visualization or further chemical reactions within biological systems .

Case Studies and Research Findings

作用機序

The mechanism of action of 2,4-Dithiouridine involves its incorporation into RNA, where it can affect the structure and function of the RNA molecule. The sulfur atoms in the compound can form unique interactions with proteins and other molecules, influencing RNA stability and function. Molecular docking studies have shown that this compound can interact with various proteins, potentially affecting their activity and function .

類似化合物との比較

- 2-Thiouracil

- 4-Thiouracil

- 2,4-Dithiouracil

Comparison: 2,4-Dithiouridine is unique due to the presence of two sulfur atoms, which significantly alter its chemical and biological properties compared to its analogs. For instance, 2-Thiouracil and 4-Thiouracil have only one sulfur atom, leading to different reactivity and interaction profiles. The dual sulfur substitution in this compound enhances its ability to form stable complexes with proteins and other biomolecules, making it a valuable tool in biochemical research .

生物活性

2,4-Dithiouridine (DUS) is a modified nucleoside that has garnered attention for its unique biological activities. This compound, characterized by the presence of two sulfur atoms in its structure, plays a significant role in various biological processes, particularly in RNA stability and antiviral activity. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanism of action, and potential therapeutic applications.

Synthesis of this compound

The synthesis of this compound typically involves the thiolation of uridine derivatives. The process can be achieved through various chemical methods that introduce sulfur atoms at specific positions on the uridine structure. For instance, one common synthetic route involves the reaction of uridine with sulfur sources under controlled conditions to yield this compound in good yields.

Table 1: Synthetic Routes for this compound

| Methodology | Yield (%) | Reference |

|---|---|---|

| Reaction with sulfur dichloride | 85 | |

| Thiolation using thiourea | 75 | |

| Base-mediated thiolation | 90 |

Antiviral Properties

This compound exhibits potent antiviral activity against several viruses. Its mechanism primarily involves interference with viral replication processes. Studies have shown that DUS can inhibit the replication of herpes simplex virus (HSV) and other RNA viruses by incorporating into viral RNA and disrupting normal viral protein synthesis.

- Case Study : A study demonstrated that DUS significantly reduced viral loads in infected cell cultures when administered at concentrations as low as . The compound was shown to interfere with the viral RNA polymerase activity, leading to decreased viral replication rates and enhanced cell survival rates in vitro.

Stabilization of RNA Structures

The incorporation of DUS into RNA molecules enhances their structural stability. This stabilization is crucial for maintaining the integrity of RNA during various cellular processes such as translation and transcription.

- Research Findings : NMR studies indicated that the presence of DUS in RNA sequences resulted in increased thermal stability compared to standard uridine-containing sequences. This property is attributed to the unique interactions between the sulfur atoms and the ribose sugars in the nucleic acid backbone.

Table 2: Comparative Stability of RNA Sequences

| RNA Sequence | Melting Temperature (°C) | Stability Increase (%) |

|---|---|---|

| Standard Uridine Sequence | 65 | - |

| DUS-Modified Sequence | 75 | 15 |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Viral Enzymes : DUS acts as an inhibitor for viral RNA polymerases, preventing them from synthesizing new viral genomes.

- Alteration of tRNA Function : By modifying tRNA molecules, DUS can impact codon-anticodon interactions, leading to errors in protein synthesis which are detrimental to viral replication.

- Induction of Host Immune Response : Some studies suggest that DUS may enhance the host's immune response against viral infections by modulating cytokine production.

Therapeutic Applications

Given its antiviral properties and ability to stabilize RNA structures, this compound holds promise for various therapeutic applications:

- Antiviral Drug Development : Due to its efficacy against herpesviruses and potential against other RNA viruses, DUS is being explored as a candidate for antiviral drug development.

- Gene Therapy : The stability conferred by DUS on therapeutic RNA constructs makes it a valuable component in gene therapy strategies aimed at genetic disorders or cancer treatment.

Future Directions

Further research is warranted to explore the full potential of this compound in clinical settings. Studies focusing on its pharmacokinetics, optimal dosing regimens, and combination therapies with existing antiviral agents will be crucial for translating laboratory findings into effective treatments.

特性

IUPAC Name |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dithione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4S2/c12-3-4-6(13)7(14)8(15-4)11-2-1-5(16)10-9(11)17/h1-2,4,6-8,12-14H,3H2,(H,10,16,17)/t4-,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKYRYFXQZRFDQL-XVFCMESISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=S)NC1=S)C2C(C(C(O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=S)NC1=S)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70927654 | |

| Record name | 1-Pentofuranosyl-4-sulfanylpyrimidine-2(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70927654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13239-96-8 | |

| Record name | 2,4-Dithiouridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013239968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Pentofuranosyl-4-sulfanylpyrimidine-2(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70927654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。